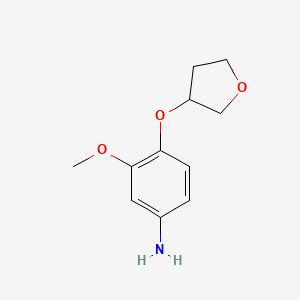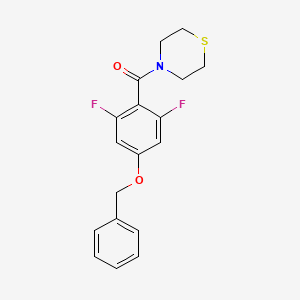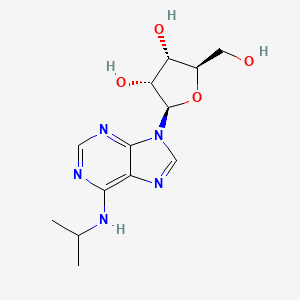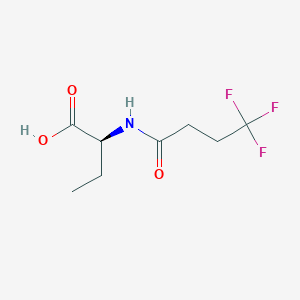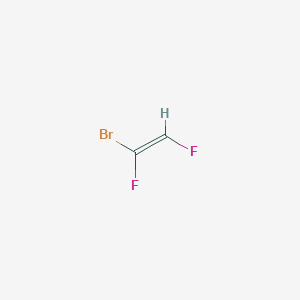
1-Bromo-1,2-difluoro-ethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1,2-difluoro-ethylene: is an organofluorine compound with the molecular formula C2HBrF2 It is a halogenated derivative of ethylene, characterized by the presence of bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-1,2-difluoro-ethylene can be synthesized through the dehydrohalogenation of 1,1-difluoro-1,2-dibromoethane. This reaction involves the use of an aqueous solution of potassium hydroxide (15-30%) under stirring conditions, with simultaneous distillation of the formed product . The reaction conditions are carefully controlled to achieve high yields of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar dehydrohalogenation reactions, optimized for large-scale production. The use of continuous distillation and advanced purification techniques ensures the production of high-purity compounds suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1,2-difluoro-ethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Polymerization: The compound can undergo polymerization reactions to form fluorinated polymers with unique properties.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are common nucleophiles used in substitution reactions.
Electrophiles: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are used in addition reactions.
Catalysts: Transition metal catalysts, such as palladium, are often employed in polymerization reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 1,2-difluoroethanol or 1,2-difluoroethyl ethers can be formed.
Addition Products: Halogenated derivatives, such as 1,1,2,2-tetrafluoro-1,2-dibromoethane, can be obtained.
Polymers: Fluorinated polymers with high thermal stability and chemical resistance are produced through polymerization.
Scientific Research Applications
Chemistry: 1-Bromo-1,2-difluoro-ethylene is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique reactivity makes it valuable for the development of new materials and pharmaceuticals.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may have potential as intermediates in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials with enhanced properties, such as increased chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1-Bromo-1,2-difluoro-ethylene in chemical reactions involves the interaction of its electrophilic bromine atom and the nucleophilic sites on other molecules. The double bond in the compound also plays a crucial role in addition reactions, where it can react with electrophiles to form new bonds. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile reagent in various chemical transformations.
Comparison with Similar Compounds
- 1-Bromo-2,2-difluoroethylene
- 1-Bromo-1,1-difluoroethane
- 1-Bromo-1,1,2,2-tetrafluoroethane
- 1-Bromo-1-chloro-2,2-difluoroethylene
Comparison: 1-Bromo-1,2-difluoro-ethylene is unique due to the specific positioning of the bromine and fluorine atoms, which influence its reactivity and chemical properties. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of reactions it can undergo. For example, the presence of both bromine and fluorine atoms allows for a wider range of substitution and addition reactions, making it a more versatile reagent in organic synthesis.
Properties
Molecular Formula |
C2HBrF2 |
|---|---|
Molecular Weight |
142.93 g/mol |
IUPAC Name |
(E)-1-bromo-1,2-difluoroethene |
InChI |
InChI=1S/C2HBrF2/c3-2(5)1-4/h1H/b2-1- |
InChI Key |
YQPBMUIOKYTYDS-UPHRSURJSA-N |
Isomeric SMILES |
C(=C(\F)/Br)\F |
Canonical SMILES |
C(=C(F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


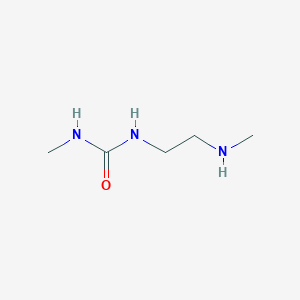
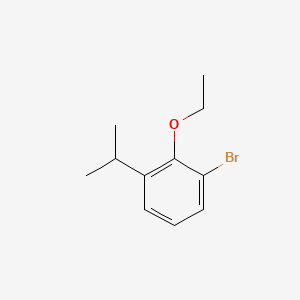
![sodium (2R,5S,6S)-6-[[(2R)-2-[[4-ethyl-2,3-bis(oxidanylidene)piperazin-1-yl]carbonylamino]-2-phenyl-ethanoyl]amino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14765191.png)
![1-Chloro-4-[2-[2-(4-chloro-3-nitrophenyl)ethylsulfonyl]ethyl]-2-nitrobenzene](/img/structure/B14765197.png)
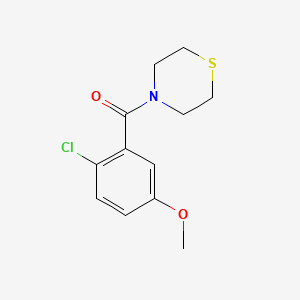
![(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14765224.png)

![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)
